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Cat. No.: B1649358

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyluteolin 7-glucoside is a flavonoid glycoside found in various medicinal plants,
including Salvia plebeia and Athrixia phylicoides.[1][2] As a derivative of luteolin, it exhibits
significant biological activities, most notably anti-inflammatory and antioxidant properties.[1][3]
This document provides detailed application notes and protocols for the use of 6-
Hydroxyluteolin 7-glucoside as a reference standard in analytical and biological research. Its
well-defined chemical structure and high purity make it an ideal standard for quantification,
impurity profiling, and in vitro bioactivity studies.

Physicochemical Properties and Handling

6-Hydroxyluteolin 7-glucoside is a yellow to orange solid compound.[4] For optimal stability,
it should be stored at 4°C and protected from light.[4] Stock solutions can be prepared in
solvents such as DMSO, methanol, or ethanol.[5][6] For long-term storage, it is recommended
to store stock solutions at -20°C or -80°C.[4] It is advisable to prepare and use solutions on the
same day to ensure accuracy in experiments.[5]

Quantitative Data Summary
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Property Value Source
Molecular Formula C21H20012 [1107]
Molecular Weight 464.38 g/mol [1]

CAS Number 54300-65-1 [1]
Appearance Solid, Yellow to orange [4]

Soluble in Chloroform,
Dichloromethane, Ethyl

Solubility Acetate, DMSO, Acetone, [5161181[9]
Methanol, Ethanol. Slightly

soluble in water.

Storage (Solid) 4°C, protect from light [4]

-20°C for up to 1 month; -80°C
Storage (Solution) for up to 6 months (protect [4]
from light)

Application 1: Quantitative Analysis by High-
Performance Liquid Chromatography (HPLC)

6-Hydroxyluteolin 7-glucoside is frequently used as a reference standard for the identification
and quantification of this compound in plant extracts and herbal formulations. A validated
HPLC-DAD method provides a reliable approach for quality control and standardization.[2]

HPLC Method Validation Parameters
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Parameter Value Source

C18 reverse-phase (e.g., INNO
Column [2]
C18)

Gradient elution with

Mobile Phase acetonitrile and 1% acetic acid [10]
in water

Flow Rate 0.6 mL/min [10]

Detection Wavelength 345 nm [2]

) ) 0.00625 - 0.1 mg/mL (r2 =

Linearity Range [2]
1.0000)

Limit of Detection (LOD) 3.60 pg/mL [2]

Limit of Quantification (LOQ) 10.90 pg/mL [2]

Accuracy (Recovery) 96.2 - 101.4% [2]

Precision (RSD) <0.27% [2]

Experimental Protocol: HPLC Quantification

o Standard Solution Preparation:

o Prepare a stock solution of 6-Hydroxyluteolin 7-glucoside reference standard at a
concentration of 1 mg/mL in methanol.[2]

o From the stock solution, prepare a series of working standard solutions with
concentrations ranging from 0.00625 to 0.1 mg/mL by diluting with methanol.[2]

e Sample Preparation:

o For plant extracts, dissolve a known amount of the extract in methanol (e.g., 70 mg/mL for
Salvia plebeia powder) and filter through a 0.45-um syringe filter.[2]

o Chromatographic Conditions:
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o Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
o Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 pum particle size).[10]

o Mobile Phase: A gradient of acetonitrile (Solvent A) and 1% acetic acid in water (Solvent
B).

o Flow Rate: 0.6 mL/min.[10]
o Detection: Monitor at 345 nm.[2]

o Injection Volume: 10 pL.

e Analysis and Quantification:

o Inject the standard solutions to construct a calibration curve by plotting peak area against
concentration.

o Inject the sample solution and identify the peak for 6-Hydroxyluteolin 7-glucoside by
comparing the retention time and UV spectrum with the reference standard.

o Quantify the amount of 6-Hydroxyluteolin 7-glucoside in the sample using the linear
regression equation from the calibration curve.

Preparation

HPLC Analysi Data Analysi
Reference Standard Dilution Working Standards C Analysis ata Analysis

(1 mg/mL in Methanol) (0.00625-0.1 mg/mL) Inject
HPLC System Callibration Curve Quantification of
Inject (C18 Column, DAD) (Peak Area vs. Conc.) 6-Hydroxyluteolin 7-glucoside
Plant Extract Filtered Sample
(Dissolved in Methanol) (0.45 pm filter)

Click to download full resolution via product page

Caption: Workflow for the quantification of 6-Hydroxyluteolin 7-glucoside using HPLC.
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Application 2: In Vitro Antioxidant Activity
Assessment

6-Hydroxyluteolin 7-glucoside is a potent antioxidant.[3] The DPPH (2,2-diphenyl-1-
picrylhydrazyl) assay is a common method to evaluate its radical scavenging activity, where the
reference standard is crucial for establishing a dose-response relationship and calculating the
ICso value.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well microplate format.[11]

» Reagent Preparation:

o

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a
light-protected container at 4°C. Prepare fresh before use.[11]

o Test Compound Stock Solution (1 mg/mL): Dissolve 1 mg of 6-Hydroxyluteolin 7-
glucoside in 1 mL of methanol.

o Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50,
100, 200 pg/mL) in methanol.[11]

o Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic
acid or Trolox.

e Assay Procedure:

[¢]

Add 100 pL of each working solution concentration (test compound and positive control) to
separate wells of a 96-well plate.

[¢]

Add 100 pL of the 0.1 mM DPPH solution to each well.

[¢]

For the negative control, add 100 pL of methanol instead of the test compound.

o

Incubate the plate in the dark at room temperature for 30 minutes.[11]

e Measurement and Calculation:
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o Measure the absorbance of each well at 517 nm using a microplate reader.
o Calculate the percentage of radical scavenging activity using the following formula:
» % Scavenging = [(A_control - A_sample) / A_control] x 100

= Where A_control is the absorbance of the negative control and A_sample is the
absorbance of the test compound.

o Plot the percentage of scavenging activity against the concentration of the test compound
to determine the ICso value (the concentration required to scavenge 50% of the DPPH
radicals).
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Solution Preparation Assay Plate Setup (96-well)
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in the dark
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at 517 nm

Calculate % Scavenging
Activity

l

Determine IC50 Value
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Caption: Workflow for the DPPH radical scavenging assay.

Application 3: In Vitro Anti-inflammatory Activity

6-Hydroxyluteolin 7-glucoside has demonstrated anti-inflammatory properties by inhibiting
the secretion of pro-inflammatory cytokines such as TNF-q, IL-1[3, and IL-6 in cell models like
THP-1 macrophages.[1][5]
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Experimental Protocol: Anti-inflammatory Assay in THP-
1 Macrophages

e Cell Culture and Differentiation:

o Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10%
FBS, 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO:2 incubator.

o To differentiate monocytes into macrophages, seed THP-1 cells (e.g., 1 x 10° cells/mL) in
a 96-well plate and treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for
48 hours.[6][9]

o After differentiation, replace the PMA-containing medium with fresh, PMA-free medium
and allow the cells to rest for 24 hours.

e Treatment and Stimulation:

o Prepare various concentrations of 6-Hydroxyluteolin 7-glucoside in the cell culture
medium.

o Pre-treat the differentiated THP-1 macrophages with the different concentrations of 6-
Hydroxyluteolin 7-glucoside for 2 hours.

o Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 pg/mL) to the wells
(except for the unstimulated control) and incubate for 24 hours.[12]

e Cytokine Measurement (ELISA):
o After the incubation period, collect the cell culture supernatants.

o Quantify the concentrations of TNF-q, IL-1f3, and IL-6 in the supernatants using
commercially available ELISA kits, following the manufacturer's instructions.

o Measure the absorbance using a microplate reader.

o Data Analysis:

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3824826/
https://www.moleculardevices.com/en/assets/app-note/dd/img/evaluate-anti-inflammatory-compounds-using-multiparametric-thp-1-cell-based-assay
https://www.benchchem.com/product/b1649358?utm_src=pdf-body
https://www.benchchem.com/product/b1649358?utm_src=pdf-body
https://www.benchchem.com/product/b1649358?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3316627/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Calculate the percentage inhibition of each cytokine for each concentration of 6-
Hydroxyluteolin 7-glucoside compared to the LPS-stimulated control.

o A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the
observed effects are not due to cytotoxicity.

Binds

6-Hydroxyluteolin
7-glucoside
/
/
/
Activates ,’Inhibits
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Induces Transcription

Click to download full resolution via product page

Caption: Simplified signaling pathway of 6-Hydroxyluteolin 7-glucoside's anti-inflammatory
action.

Application 4: Intestinal Permeability Studies using
Caco-2 Cells
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The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal
absorption of compounds.[2] Using 6-Hydroxyluteolin 7-glucoside as a reference standard
allows for the determination of its apparent permeability coefficient (Papp), providing insights
into its potential oral bioavailability.

Experimental Protocol: Caco-2 Permeability Assay

e Caco-2 Cell Culture:

o Culture Caco-2 cells in a suitable medium (e.g., MEM) supplemented with 10% FBS and
1% non-essential amino acids.[2]

o Seed the cells at a density of approximately 8 x 104 cells/cm2 onto Transwell inserts (e.g.,
12-well format) and culture for 19-21 days to allow for differentiation and formation of a
confluent monolayer.[2]

e Monolayer Integrity Test:

o Before the experiment, measure the transepithelial electrical resistance (TEER) of the
Caco-2 monolayer using a TEER meter. A TEER value above 300 Q-cm? generally
indicates good monolayer integrity.[1]

e Transport Experiment (Apical to Basolateral):
o Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

o Add a solution of 6-Hydroxyluteolin 7-glucoside (e.g., 100 uM) in HBSS to the apical
(upper) chamber.[1]

o Add fresh HBSS to the basolateral (lower) chamber.
o Incubate the plate at 37°C with gentle shaking.

o At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral
chamber and replace with an equal volume of fresh HBSS.

o Also, collect a sample from the apical chamber at the beginning and end of the
experiment.
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o Sample Analysis and Papp Calculation:

o Analyze the concentration of 6-Hydroxyluteolin 7-glucoside in the collected samples
using a validated analytical method, such as HPLC-UV or LC-MS/MS.

o Calculate the apparent permeability coefficient (Papp) using the following equation:
» Papp (cm/s) = (dQ/dt) / (A * Co)

» Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is
the surface area of the membrane, and Co is the initial concentration in the donor
chamber.
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Caption: Workflow for the Caco-2 cell intestinal permeability assay.
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Conclusion

6-Hydroxyluteolin 7-glucoside serves as an essential reference standard for the accurate
guantification and biological evaluation of this flavonoid. The protocols outlined in this
document provide researchers with robust methodologies for its application in analytical
chemistry, antioxidant capacity screening, and in vitro studies of anti-inflammatory activity and
intestinal permeability. Adherence to these standardized procedures will ensure the generation
of reliable and reproducible data, facilitating further research and development in the fields of
natural products and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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